molecular formula C8H9BrMg B3415493 2-Ethylphenylmagnesium bromide CAS No. 21450-63-5

2-Ethylphenylmagnesium bromide

Cat. No. B3415493
CAS RN: 21450-63-5
M. Wt: 209.37 g/mol
InChI Key: MVZDNMXPEPMLBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylphenylmagnesium bromide is a valuable organometallic reagent that has gained significant attention over the years in the field of organic synthesis. It is often used as a synthetic equivalent for the phenyl “Ph −” synthon .


Synthesis Analysis

2-Ethylphenylmagnesium bromide can be synthesized from 2-Bromoethylbenzene and Magnesium . The reaction of 2-(trifluoromethyl)aniline with 2,6-dimethylphenylmagnesium bromide yields 1-methyl-9-(2,6-dimethylphenyl)acridine by the formal reaction of one equivalent of the aniline and two equivalents of the Grignard reagent .


Molecular Structure Analysis

The molecular formula of 2-Ethylphenylmagnesium bromide is C8H9BrMg . The molecular weight is 209.36600 . The exact mass is 207.97400 .


Chemical Reactions Analysis

Phenylmagnesium bromide is a strong nucleophile as well as a strong base. It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes .

Scientific Research Applications

Organophosphorus Compounds Synthesis

2-Ethylphenylmagnesium bromide is utilized in synthesizing various organophosphorus compounds. For instance, ethyl 4-bromobutylphosphonochloridate reacts with phenylmagnesium bromide, a compound closely related to 2-ethylphenylmagnesium bromide, to produce bromobutyl(phenyl)phosphinic acid. This reaction demonstrates its potential in generating complex organophosphorus structures through multiple steps involving acid-catalyzed hydrolysis and cyclodehydrobromination (Hewitt & Newland, 1977).

Grignard Reactions with Pyrazoles

In the realm of heterocyclic chemistry, 2-ethylphenylmagnesium bromide plays a role in Grignard reactions with pyrazoles. It reacts specifically with 1-phenyl-pyrazole, leading to the formation of various pyrazole derivatives. This highlights its versatility in synthesizing compounds with potential pharmacological applications (Marxer & Siegrist, 1974).

Synthesis of Acridines

2-Ethylphenylmagnesium bromide is instrumental in the synthesis of acridines, a class of compounds with significant pharmaceutical importance. An example is the synthesis of 9-(2-ethylphenyl)acridine, showcasing the compound's utility in organic synthesis and pharmaceutical chemistry (Zhang et al., 2013).

Structural Studies in Solution

The structural characteristics of organomagnesium bromides, including 2-ethylphenylmagnesium bromide, have been extensively studied in solution. These studies provide valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in various chemical reactions (Wellmar et al., 1991).

Organometallic Chemistry and Catalysis

2-Ethylphenylmagnesium bromide plays a significant role in organometallic chemistry and catalysis. Its reactivity and ability to form complexes with various metals and organic compounds make it an essential reagent in this field. This is exemplified in the synthesis of benzylic Grignard reagents and their application in pharmaceutical synthesis, like the synthesis of ibuprofen (Greenhalgh et al., 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

magnesium;ethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZDNMXPEPMLBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylphenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
2-Ethylphenylmagnesium bromide
Reactant of Route 3
2-Ethylphenylmagnesium bromide
Reactant of Route 4
2-Ethylphenylmagnesium bromide
Reactant of Route 5
2-Ethylphenylmagnesium bromide
Reactant of Route 6
2-Ethylphenylmagnesium bromide

Citations

For This Compound
12
Citations
J Zhang, J Sączewski, E Wolińska… - Heterocyclic …, 2013 - degruyter.com
… In a similar way, the reaction of 2-(trifluoromethyl)aniline with 2-ethylphenylmagnesium bromide furnishes 9-(2-ethylphenyl)acridine devoid of one ethyl group. The mechanism is …
Number of citations: 6 www.degruyter.com
L Strekowski, J Zhang, J Sączewski… - Australian Journal of …, 2014 - CSIRO Publishing
… On the other hand, the reaction of one molecule of 1 with two molecules of 2-ethylphenylmagnesium bromide (4) yields a substituted acridine 5 that is devoid of the ethyl group from one …
Number of citations: 2 www.publish.csiro.au
CH Cho, HS Yun, K Park - The Journal of Organic Chemistry, 2003 - ACS Publications
… On the other hand, the sterically hindered 2-ethylphenylmagnesium bromide 2d reacts only slowly with 1a and 1b to give lower yields of the corresponding coupling products (entries 5 …
Number of citations: 85 pubs.acs.org
J Zhang, J Sączewski, L Strekowski - Heterocyclic Communications, 2013 - degruyter.com
… The reaction of 2-ethylphenylmagnesium bromide also yielded acridine 8 devoid of the ethyl group. As with the synthesis of acridine 6 discussed above, the treatment of 2-(perfluorobutyl…
Number of citations: 4 www.degruyter.com
J Zhang - 2004 - search.proquest.com
… The treatment of 2-(perfluorobutyl)aniline with 2-ethylphenylmagnesium bromide afforded 31 as the major product in an isolated yield of 24% and adjusted yield of 89% (Eq. 3.9). These …
Number of citations: 2 search.proquest.com
JM Gaidis - Journal of Organometallic Chemistry, 1967 - Elsevier
Gilman's Color Test I has been modified in two different ways to enable it to detect aryl metallic compounds, even in the presence of metal alkyls, thus performing the function of Color …
Number of citations: 3 www.sciencedirect.com
JM Parr, C Olivar, T Saal, R Haiges, MS Inkpen - Dalton Transactions, 2022 - pubs.rsc.org
Investigations into the reactivity, properties, and applications of osmium(IV) tetraaryl complexes have been hampered by their low yielding syntheses from volatile and toxic OsO4 (…
Number of citations: 6 pubs.rsc.org
ZJA Komon - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
J Shirai, H Sugiyama, S Morimoto, H Maezaki… - Bioorganic & medicinal …, 2012 - Elsevier
… This compound was prepared from 4 and 2-ethylphenylmagnesium bromide in a manner similar to that described for 7 as white crystals, mp 133–135 C. H NMR (CDCl 3 , δ):10.50–9.50 …
Number of citations: 1 www.sciencedirect.com
VY Lu, TD Tilley - Macromolecules, 2000 - ACS Publications
… Tetrachlorotin (3.00 mL, 0.0256 mol) was added to a THF solution of 2-ethylphenylmagnesium bromide (200 mL, 0.765 M) via a syringe at ambient room temperature. White precipitate …
Number of citations: 74 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.